N-[2-(dimethylamino)ethyl]-2-methyl-3-nitrobenzamide
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Overview
Description
N-[2-(dimethylamino)ethyl]-2-methyl-3-nitrobenzamide is an organic compound with a complex structure that includes a dimethylaminoethyl group, a methyl group, and a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-2-methyl-3-nitrobenzamide typically involves the reaction of 2-methyl-3-nitrobenzoic acid with N,N-dimethylethylenediamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and high efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of N-[2-(dimethylamino)ethyl]-2-methyl-3-aminobenzamide.
Reduction: Formation of N-[2-(dimethylamino)ethyl]-2-methyl-3-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-2-methyl-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-2-methyl-3-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s dimethylaminoethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaminoethanol: Similar in structure but lacks the nitro and benzamide groups.
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: Contains a naphthalimide group instead of a benzamide group.
2-Dimethylaminoethanol: Similar in structure but lacks the nitro and benzamide groups .
Uniqueness
N-[2-(dimethylamino)ethyl]-2-methyl-3-nitrobenzamide is unique due to the presence of both the nitro and benzamide groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications that are not possible with simpler analogs .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-9-10(5-4-6-11(9)15(17)18)12(16)13-7-8-14(2)3/h4-6H,7-8H2,1-3H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJALNFMIPLBMKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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